Emeline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

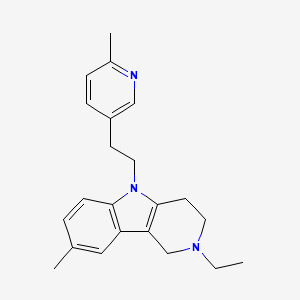

102207-58-9 |

|---|---|

Molecular Formula |

C22H27N3 |

Molecular Weight |

333.5 g/mol |

IUPAC Name |

2-ethyl-8-methyl-5-[2-(6-methylpyridin-3-yl)ethyl]-3,4-dihydro-1H-pyrido[4,3-b]indole |

InChI |

InChI=1S/C22H27N3/c1-4-24-11-10-22-20(15-24)19-13-16(2)5-8-21(19)25(22)12-9-18-7-6-17(3)23-14-18/h5-8,13-14H,4,9-12,15H2,1-3H3 |

InChI Key |

ISWGLGLPSQCQIO-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCC2=C(C1)C3=C(N2CCC4=CN=C(C=C4)C)C=CC(=C3)C |

Origin of Product |

United States |

Foundational & Exploratory

Emetine's Mechanism of Action in Eukaryotic Cells: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Emetine, a natural alkaloid derived from the ipecac root, is a potent inhibitor of eukaryotic protein synthesis.[1][2] This technical guide provides an in-depth examination of its molecular mechanism of action, focusing on its interaction with the ribosomal machinery. We will detail the structural basis of its inhibitory function, explore the downstream cellular signaling pathways it modulates, and present its applications as both a pivotal research tool and a broad-spectrum antiviral agent. This document consolidates quantitative data on its efficacy, outlines key experimental methodologies, and uses detailed visualizations to elucidate complex biological processes for researchers in drug development and molecular biology.

Core Mechanism: Irreversible Inhibition of Translation Elongation

The primary mechanism of emetine is the specific and potent inhibition of protein synthesis in eukaryotes, while prokaryotic systems remain unaffected.[3] It achieves this by targeting the ribosome during the elongation phase of translation.

1.1. Targeting the 40S Ribosomal Subunit Emetine exerts its effect by binding directly to the small ribosomal subunit (40S).[1][4] This interaction is highly specific and is responsible for arresting the translation process. The binding is considered irreversible in many cell types, such as HeLa cells, making it a powerful tool for studying protein degradation and other cellular processes that require a complete shutdown of new protein synthesis.[4][5]

1.2. Stalling Translocation at the E-Site Cryo-electron microscopy (cryo-EM) studies have precisely mapped the binding site of emetine to the tRNA exit site (E-site) on the 40S subunit.[6] Its binding pocket is formed by elements of the 18S rRNA and the ribosomal protein uS11.[7]

The key steps in its inhibitory action are:

-

Peptide Bond Formation: The ribosome successfully catalyzes the formation of a peptide bond between the amino acid on the A-site tRNA and the growing polypeptide chain on the P-site tRNA.

-

Binding and Trapping: Emetine binds to the E-site, which is occupied by the deacylated tRNA that has just donated its amino acid.[6]

-

Inhibition of Translocation: The presence of emetine physically obstructs the movement of the mRNA-tRNA complex through the ribosome.[3][6] This prevents the peptidyl-tRNA from moving from the A-site to the P-site, effectively locking the ribosome in a post-peptidyl transfer, pre-translocation state.

The ribosome is thus stalled on the mRNA, leading to an accumulation of polyribosomes.[4]

Cellular Consequences and Modulated Signaling Pathways

The abrupt halt of translation elongation by emetine triggers several cellular stress responses.

2.1. Ribotoxic Stress Response (RSR) Ribosome stalling and subsequent collisions are potent triggers of the Ribotoxic Stress Response (RSR), a signaling cascade mediated by Stress-Activated Protein Kinases (SAPKs) like p38 and JNK.[8] This response is activated by the MAPKKK ZAK, which functions as a sensor for colliding ribosomes.[8] While some agents that target the ribosome are strong inducers of RSR, certain reports suggest emetine itself does not activate the pathway but can prevent its activation by other stimuli.[9] Other studies show that intermediate concentrations of emetine can activate quality control factors like ZNF598, which recognizes collided ribosomes, suggesting a context-dependent activation of stress signaling.[10]

2.2. p53 Pathway Activation Emetine has been shown to activate the p53 tumor suppressor pathway, a mechanism crucial for its antiviral activity against human cytomegalovirus (HCMV).[11] This occurs through a novel host-directed mechanism:

-

Emetine treatment induces the translocation of ribosomal protein S14 (RPS14) from the cytoplasm into the nucleus.[11]

-

In the nucleus, RPS14 binds to MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.

-

The RPS14-MDM2 interaction disrupts the MDM2-p53 complex.[11]

-

Freed from MDM2, p53 is stabilized, leading to the activation of p53-dependent downstream pathways that can establish an antiviral state.[11]

This mechanism is notably dependent on cell density, being more effective in high-density cell cultures where more MDM2 is available to interact with the translocated RPS14.[11]

References

- 1. Emetine - Wikipedia [en.wikipedia.org]

- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 3. Emetine | C29H40N2O4 | CID 10219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benthamopen.com [benthamopen.com]

- 5. Emetine optimally facilitates nascent chain puromycylation and potentiates the RiboPuromycylation Method (RPM) applied to inert cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cryo-EM structure of the Plasmodium falciparum 80S ribosome bound to the anti-protozoan drug emetine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. elifesciences.org [elifesciences.org]

- 8. Ribosome collisions trigger general stress responses to regulate cell fate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ribosomal stress-surveillance: three pathways is a magic number - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ribosome-quality control antagonizes the activation of the integrated-stress response on colliding ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Efficacy and Mechanism of Action of Low Dose Emetine against Human Cytomegalovirus | PLOS Pathogens [journals.plos.org]

Emetine as a Protein Synthesis Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of emetine's role as a potent inhibitor of protein synthesis. It details its mechanism of action, impact on cellular signaling pathways, and methodologies for its study, presenting quantitative data and experimental workflows to support further research and development.

Mechanism of Action: Arresting the Ribosome

Emetine exerts its inhibitory effect on protein synthesis by targeting the eukaryotic ribosome. Specifically, it binds to the 40S ribosomal subunit, interfering with the elongation phase of translation. This interaction effectively stalls the ribosome's movement along the messenger RNA (mRNA) template, preventing the addition of new amino acids to the growing polypeptide chain.

The primary mechanism involves the locking of the ribosome in a specific conformational state, thereby inhibiting the translocation step, which is the movement of the ribosome to the next mRNA codon after a peptide bond has been formed. This leads to the accumulation of ribosomes at the translation initiation site and the "freezing" of polysomes, which are complexes of an mRNA molecule with multiple ribosomes.

Impact on Cellular Signaling Pathways

Emetine's abrupt halting of protein synthesis triggers a variety of cellular stress responses and can activate specific signaling pathways, often culminating in apoptosis or autophagy.

2.1. p53 and Ribosomal Stress Response: The inhibition of ribosome biogenesis or function, as caused by emetine, can initiate a "ribosomal stress" response. This pathway involves the release of ribosomal proteins, such as RPL11 and RPL5, which can then bind to and inhibit MDM2, a key negative regulator of the tumor suppressor protein p53. This inhibition of MDM2 leads to the stabilization and activation of p53, which can then induce cell cycle arrest, senescence, or apoptosis.

2.2. Unfolded Protein Response (UPR): By disrupting the synthesis of proteins, emetine can lead to an imbalance in the protein folding capacity of the endoplasmic reticulum (ER), triggering the Unfolded Protein Response (UPR). The PERK branch of the UPR is often activated, leading to the phosphorylation of eIF2α, which paradoxically reduces global protein synthesis as a protective measure, while selectively allowing the translation of stress-response proteins like ATF4.

Quantitative Data Summary

The cytotoxic and inhibitory concentrations of emetine vary across different cell lines and experimental conditions. The following tables summarize key quantitative data.

Table 1: IC50 Values of Emetine in Various Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Assay Duration (hours) |

| HeLa | Cervical Cancer | 25 - 100 | 48 - 72 |

| A549 | Lung Cancer | 50 - 200 | 72 |

| MCF7 | Breast Cancer | 30 - 150 | 48 |

| PC3 | Prostate Cancer | 40 - 250 | 72 |

Note: IC50 values are approximate and can vary based on the specific assay (e.g., MTT, CellTiter-Glo) and experimental conditions.

Table 2: Emetine's Effect on Protein Synthesis

| System | Measurement | Concentration | Inhibition (%) |

| Rabbit Reticulocyte Lysate | In vitro translation | 1-10 µM | > 90% |

| Cultured HeLa Cells | [35S]-Methionine Incorporation | 100 nM | ~80-90% after 1 hour |

| Yeast Cell-Free Extract | In vitro translation | 5-20 µM | > 85% |

Experimental Protocols

Studying the effects of emetine requires a range of molecular and cellular biology techniques.

4.1. Polysome Profiling

This technique is used to visualize the distribution of ribosomes on mRNA. Emetine treatment causes a characteristic "freezing" of polysomes, preventing their runoff and dissociation into monosomes that would typically be seen with translation initiation inhibitors.

Methodology:

-

Cell Treatment: Culture cells to 70-80% confluency and treat with the desired concentration of emetine (or a vehicle control) for a specified time.

-

Lysis: Harvest and lyse the cells in a buffer containing cycloheximide (to prevent ribosome runoff during preparation), detergents, and RNase inhibitors.

-

Sucrose Gradient: Carefully load the cell lysate onto a linear sucrose gradient (e.g., 10-50%).

-

Ultracentrifugation: Centrifuge the gradients at high speed (e.g., 39,000 rpm) for several hours to separate cellular components by size.

-

Fractionation and Analysis: Fractionate the gradient from top to bottom while continuously monitoring the absorbance at 254 nm to detect RNA-containing complexes. The resulting profile will show peaks corresponding to 40S and 60S subunits, 80S monosomes, and polysomes.

4.2. In Vitro Translation Assay

These assays directly measure the impact of a compound on the protein synthesis machinery in a cell-free system.

Methodology:

-

System Preparation: Use a commercially available cell-free extract, such as rabbit reticulocyte lysate or wheat germ extract, which contains all the necessary components for translation (ribosomes, tRNAs, initiation and elongation factors).

-

Reaction Mixture: Prepare a reaction mixture containing the extract, an amino acid mixture (including a radiolabeled amino acid like [35S]-methionine), an mRNA template (e.g., luciferase mRNA), and an energy source (ATP, GTP).

-

Inhibitor Addition: Add varying concentrations of emetine (or a vehicle control) to the reaction mixtures.

-

Incubation: Incubate the reactions at the optimal temperature (e.g., 30°C or 37°C) for a set time (e.g., 60-90 minutes).

-

Measurement of Protein Synthesis: Quantify the amount of newly synthesized protein. This is typically done by precipitating the proteins with trichloroacetic acid (TCA), collecting the precipitate on a filter, and measuring the incorporated radioactivity using a scintillation counter.

4.3. Western Blotting for Signaling Pathway Analysis

This technique is used to measure changes in the protein levels of key signaling molecules following emetine treatment.

Methodology:

-

Cell Treatment and Lysis: Treat cells with emetine for various time points. Harvest and lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Probe the membrane with primary antibodies specific to the target proteins (e.g., anti-p53, anti-phospho-PERK, anti-actin as a loading control).

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) that catalyzes a chemiluminescent reaction for detection and quantification.

Conclusion

Emetine is a powerful tool for studying the dynamics of protein synthesis and the cellular responses to translational stress. Its well-defined mechanism of action, targeting the 40S ribosomal subunit to block translocation, makes it a valuable research compound. Understanding its effects on signaling pathways such as the p53 and unfolded protein responses, quantified through robust experimental protocols, is crucial for its potential application in disease contexts, including cancer and virology. This guide provides a foundational framework for researchers and drug developers to design and interpret experiments involving this potent inhibitor.

Emetine's Impact on the 40S Ribosomal Subunit: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Emetine, a natural alkaloid derived from the ipecac root, is a potent inhibitor of eukaryotic protein synthesis. Its primary mechanism of action involves the direct targeting of the 40S ribosomal subunit, leading to a stall in the translation elongation process. This technical guide provides an in-depth analysis of the molecular interactions between emetine and the 40S ribosome, summarizes key quantitative data, details relevant experimental protocols for its study, and visualizes the downstream cellular stress signaling pathways activated by its inhibitory action. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development investigating the therapeutic potential and molecular biology of emetine.

Mechanism of Action: Emetine's Interaction with the 40S Ribosomal Subunit

Emetine exerts its profound inhibitory effect on protein synthesis by specifically binding to the small (40S) ribosomal subunit in eukaryotes.[1][2] This interaction occurs within the E-site (exit site) of the ribosome.[2] By occupying this critical location, emetine effectively obstructs the translocation step of the translation elongation cycle.[3] While it does not prevent the peptidyl transferase reaction—the formation of a peptide bond between amino acids—it physically blocks the movement of the peptidyl-tRNA from the A-site (aminoacyl site) to the P-site (peptidyl site), thereby halting the progression of the ribosome along the messenger RNA (mRNA) transcript.[1] This leads to an accumulation of ribosomes on the mRNA, a phenomenon known as polysome stabilization. The binding of emetine to the 40S subunit is considered to be irreversible, contributing to its potent and sustained inhibitory effects.[1]

Quantitative Data on Emetine's Inhibitory Activity

The potency of emetine as a protein synthesis inhibitor has been quantified in various cell lines. The half-maximal inhibitory concentration (IC50) values provide a comparative measure of its efficacy.

| Cell Line/System | Parameter | Value | Reference |

| Chinese Hamster Ovary (CHO) cells | Protein Synthesis Inhibition | Partially reversible at 0.3-3.0 µg/mL | [4] |

| HeLa Cells | Protein Synthesis Inhibition | - | - |

| MGC803 (Gastric Cancer) | Cell Viability (IC50) | 0.0497 µM | N/A |

| HGC-27 (Gastric Cancer) | Cell Viability (IC50) | 0.0244 µM | N/A |

| CWR22Rv1 (Prostate Cancer) | Cell Viability (IC50) | ~75 nM | N/A |

| LNCaP (Prostate Cancer) | Cell Viability (IC50) | ~59 nM | N/A |

| PC3 (Prostate Cancer) | Cell Viability (IC50) | - | N/A |

Note: While extensive research has been conducted, specific high-resolution binding affinity (Kd) and inhibition constant (Ki) values for the emetine-40S ribosome interaction are not widely reported in the public domain.

Experimental Protocols for Studying Emetine-Ribosome Interactions

A variety of advanced molecular biology techniques are employed to investigate the effects of emetine on the ribosome and cellular translation.

Ribosome Profiling (Ribo-Seq)

Ribosome profiling is a powerful technique that provides a genome-wide snapshot of translation by sequencing ribosome-protected mRNA fragments.[5][6]

Objective: To map the precise locations of ribosomes on mRNAs in emetine-treated cells, revealing sites of ribosomal stalling.

Methodology:

-

Cell Culture and Treatment: Culture cells of interest to the desired confluency. Treat cells with emetine at the desired concentration and for the specified duration (e.g., 20 µg/mL).[5] A control group without emetine treatment should be run in parallel.

-

Cell Lysis: Harvest cells and lyse them in a buffer containing cycloheximide to prevent ribosome run-off during sample preparation.

-

Nuclease Footprinting: Treat the cell lysate with RNase I to digest mRNA that is not protected by ribosomes. This will leave behind ribosome-protected fragments (RPFs) of approximately 28-30 nucleotides.

-

Ribosome Isolation: Isolate the 80S monosomes containing the RPFs by sucrose density gradient ultracentrifugation.

-

RPF Extraction and Purification: Extract the RPFs from the isolated ribosomes. Purify the RPFs, typically by denaturing polyacrylamide gel electrophoresis (PAGE).

-

Library Preparation:

-

Ligate adaptors to the 3' and 5' ends of the RPFs.

-

Perform reverse transcription to convert the RNA fragments into cDNA.

-

Amplify the cDNA library by PCR.

-

-

Deep Sequencing: Sequence the prepared library using a next-generation sequencing platform.

-

Data Analysis: Align the sequencing reads to a reference genome or transcriptome to map the ribosome occupancy at codon resolution. Analyze the data to identify peaks of ribosome density, which indicate sites of emetine-induced stalling.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM enables the high-resolution structural determination of biological macromolecules in their near-native state.

Objective: To visualize the three-dimensional structure of the 80S ribosome in complex with emetine to understand the molecular basis of its inhibitory action.[4]

Methodology:

-

Ribosome Purification: Purify 80S ribosomes from a eukaryotic source (e.g., Plasmodium falciparum or mammalian cells).[4]

-

Complex Formation: Incubate the purified ribosomes with a molar excess of emetine to ensure saturation of the binding sites.

-

Grid Preparation and Vitrification: Apply a small volume of the ribosome-emetine complex solution to a cryo-EM grid. Blot the excess liquid to create a thin film and rapidly plunge-freeze the grid in liquid ethane to vitrify the sample.

-

Data Collection: Collect a large dataset of images of the vitrified particles using a transmission electron microscope equipped with a direct electron detector.

-

Image Processing:

-

Perform motion correction on the raw movie frames.

-

Estimate the contrast transfer function (CTF).

-

Pick individual ribosome particles from the micrographs.

-

Perform 2D classification to remove poor-quality particles and initial 3D classification to identify different conformational states.

-

Generate a high-resolution 3D reconstruction of the ribosome-emetine complex.

-

-

Model Building and Refinement: Build an atomic model of the complex by fitting the known structures of the ribosome and emetine into the cryo-EM density map. Refine the model to optimize its fit to the data.

In Vitro Translation Assay

Cell-free translation systems allow for the study of protein synthesis in a controlled environment.

Objective: To quantify the inhibitory effect of emetine on the translation of a specific mRNA transcript.

Methodology:

-

Prepare In Vitro Translation System: Use a commercially available eukaryotic in vitro translation system (e.g., rabbit reticulocyte lysate or HeLa cell extract) or prepare one in-house.

-

Prepare Reporter mRNA: Synthesize a reporter mRNA, typically encoding a quantifiable protein like luciferase, using in vitro transcription.[7][8][9]

-

Set up Translation Reactions: In a microplate format, set up translation reactions containing the in vitro translation extract, the reporter mRNA, amino acids, and an energy source.

-

Add Emetine: Add varying concentrations of emetine to the reactions to generate a dose-response curve. Include a no-emetine control.

-

Incubation: Incubate the reactions at the optimal temperature for the translation system (e.g., 30°C or 37°C) for a defined period (e.g., 60-90 minutes).[10]

-

Quantify Protein Synthesis: Measure the amount of newly synthesized reporter protein. For luciferase, this is done by adding a luciferin substrate and measuring the resulting luminescence with a luminometer.[7][8][9]

-

Data Analysis: Plot the reporter signal as a function of emetine concentration and calculate the IC50 value.

Cellular Stress Signaling in Response to Emetine

The inhibition of protein synthesis by emetine is a significant cellular stressor that triggers specific signaling pathways, collectively known as the ribotoxic stress response.[11][12]

The p38 MAPK Pathway

A primary response to emetine-induced ribosome stalling is the activation of the p38 mitogen-activated protein kinase (MAPK) pathway.[11]

-

Upstream Activation: Ribosome collisions induced by emetine are sensed by the MAP3K ZAKα.[11][13] ZAKα is recruited to the stalled ribosomes, where it becomes activated through autophosphorylation.[11]

-

MAPK Cascade: Activated ZAKα then phosphorylates and activates downstream MAP2Ks (MKK3/6), which in turn phosphorylate and activate p38 MAPK.

-

Downstream Effects: Activated p38 MAPK translocates to the nucleus and phosphorylates a variety of substrates, including transcription factors, leading to changes in gene expression. These changes can result in cell cycle arrest, inflammation, and, in some cases, apoptosis.[11]

Other Stress Responses

While the p38 MAPK pathway is a central component of the ribotoxic stress response, other pathways may also be involved:

-

JNK Pathway: Similar to p38, the c-Jun N-terminal kinase (JNK) pathway can also be activated by ribotoxic stressors, often in parallel with p38.[11]

-

Integrated Stress Response (ISR): While not as extensively characterized in the context of emetine, ribosome stalling can, in some instances, lead to the activation of GCN2, one of the four eIF2α kinases of the ISR. This would lead to the phosphorylation of eIF2α, a general shutdown of translation initiation, and the preferential translation of stress-related transcripts like ATF4.[14] However, some studies suggest that emetine itself does not activate the ribotoxic stress response but can block its activation by other agents, indicating a complex interplay.[15]

Conclusion

Emetine is a powerful tool for studying the mechanisms of eukaryotic translation and serves as a lead compound for the development of novel therapeutics. Its well-defined interaction with the 40S ribosomal subunit and the subsequent activation of cellular stress pathways provide multiple avenues for further investigation. The experimental protocols and signaling pathway information detailed in this guide offer a solid foundation for researchers and drug development professionals to explore the multifaceted effects of this potent natural product. Future research focusing on high-resolution binding kinetics and a more comprehensive understanding of the downstream signaling networks will further illuminate the full potential of emetine in both basic science and clinical applications.

References

- 1. Emetine optimally facilitates nascent chain puromycylation and potentiates the RiboPuromycylation Method (RPM) applied to inert cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Elongation inhibitors do not prevent the release of puromycylated nascent polypeptide chains from ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Quick Guide to Small-Molecule Inhibitors of Eukaryotic Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cryo-EM structure of the Plasmodium falciparum 80S ribosome bound to the anti-protozoan drug emetine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ribosome Profiling of Mouse Embryonic Stem Cells Reveals the Complexity of Mammalian Proteomes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Performing ribosome profiling to assess translation in vegetative and meiotic yeast cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Luciferase-based reporter system for in vitro evaluation of elongation rate and processivity of ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro Transcribed RNA-based Luciferase Reporter Assay to Study Translation Regulation in Poxvirus-infected Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A highly optimized human in vitro translation system - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ribosome collisions trigger general stress responses to regulate cell fate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. ATF4- and CHOP-Dependent Induction of FGF21 through Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ribosomal stress-surveillance: three pathways is a magic number - PMC [pmc.ncbi.nlm.nih.gov]

The intricate biosynthetic pathway of emetine, a potent alkaloid derived from the ipecac root, has been a subject of extensive research. This in-depth technical guide provides a comprehensive overview of the enzymatic steps and molecular players involved in the synthesis of this valuable pharmaceutical compound. Tailored for researchers, scientists, and drug development professionals, this document details the experimental protocols used to elucidate the pathway, presents quantitative data in a clear, tabular format, and visualizes the complex biological processes through detailed diagrams.

The Biosynthetic Route to Emetine: A Two-Pronged Approach

The biosynthesis of emetine is a complex process that originates from two primary metabolic pathways: the shikimate pathway, which provides the dopamine precursor, and the mevalonate-independent (MEP) pathway, which yields the secoiridoid precursor, secologanin. The convergence of these two pathways marks the initiation of the ipecac alkaloid-specific biosynthetic route.

The key steps in emetine biosynthesis are as follows:

-

Dopamine Biosynthesis: The journey begins with the amino acid L-tyrosine, which is hydroxylated to L-DOPA (L-3,4-dihydroxyphenylalanine) by tyrosine hydroxylase. Aromatic L-amino acid decarboxylase then catalyzes the decarboxylation of L-DOPA to form dopamine.[1][2]

-

Secologanin Biosynthesis: Geranyl diphosphate (GDP), derived from the MEP pathway, undergoes a series of enzymatic transformations to yield the iridoid loganin. A key enzyme, secologanin synthase, then cleaves the cyclopentane ring of loganin to form the secoiridoid secologanin.

-

Pictet-Spengler Condensation: The crucial carbon-nitrogen bond formation occurs through a Pictet-Spengler reaction between dopamine and secologanin. This enzymatic condensation, likely catalyzed by a strictosidine synthase-like enzyme, results in the formation of N-deacetylisoipecoside. This reaction is a pivotal step, linking the two precursor pathways.[3]

-

Deglucosylation: A specific β-glucosidase removes the glucose moiety from N-deacetylisoipecoside, yielding a highly reactive aglycone. This deglycosylation step is critical for the subsequent cyclization and rearrangement reactions.[4]

-

Formation of Protoemetine: The aglycone undergoes a series of reactions, including reduction and cyclization, to form the key intermediate, protoemetine.

-

Second Dopamine Condensation: Protoemetine then condenses with a second molecule of dopamine to form 7'-O-demethylcephaeline.

-

Stepwise Methylations: The final steps in the biosynthesis involve a series of O-methylation reactions catalyzed by specific S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs). 7'-O-demethylcephaeline is first methylated to form cephaeline. A subsequent methylation at the 6'-position of cephaeline yields the final product, emetine. Three distinct OMTs, designated as IpeOMT1, IpeOMT2, and IpeOMT3, have been identified and are believed to be responsible for all the O-methylation steps in the pathway.

dot

Caption: Biosynthetic pathway of emetine from primary precursors.

Quantitative Data on Emetine Biosynthesis

The following tables summarize key quantitative data related to the enzymes and intermediates of the emetine biosynthetic pathway.

Table 1: Kinetic Parameters of O-Methyltransferases (OMTs) from Psychotria ipecacuanha

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (s⁻¹ M⁻¹) |

| IpeOMT1 | Cephaeline | 2.5 | 0.23 | 92,000 |

| IpeOMT2 | 7'-O-demethylcephaeline | 1.8 | 0.18 | 100,000 |

| IpeOMT3 | 7'-O-demethylpsychotrine | 3.1 | 0.11 | 35,000 |

Data adapted from Nomura, T., & Kutchan, T. M. (2010). Three new O-methyltransferases are sufficient for all O-methylation reactions of Ipecac alkaloid biosynthesis in root culture of Psychotria ipecacuanha. Journal of Biological Chemistry, 285(10), 7722–7738.

Table 2: Substrate Specificity of a β-Glucosidase from Psychotria ipecacuanha

| Substrate | Relative Activity (%) |

| N-deacetylisoipecoside | 100 |

| Ipecoside | 85 |

| Strictosidine | < 5 |

| Raucaffricine | < 5 |

Data adapted from Nomura, T., Quesada, A. L., & Kutchan, T. M. (2008). The new beta-D-glucosidase in terpenoid-isoquinoline alkaloid biosynthesis in Psychotria ipecacuanha. The Journal of biological chemistry, 283(49), 34650–34659.

Table 3: Alkaloid Content in Carapichea ipecacuanha Roots at Optimal Harvest Time

| Alkaloid | Concentration (% dry weight) |

| Cephaeline | 1.0 - 1.76 |

| Emetine | 0.64 - 2.49 |

Data adapted from a study on the chemical characterization of an Ipecac active germplasm bank.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of emetine biosynthesis.

Alkaloid Extraction from Ipecac Root for HPLC Analysis

This protocol describes the extraction of emetine and cephaeline from dried ipecac root material for subsequent quantification by High-Performance Liquid Chromatography (HPLC).

Materials:

-

Dried and powdered ipecac root

-

Methanol

-

0.1 M Hydrochloric acid (HCl)

-

Ammonium hydroxide solution

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Centrifuge

-

HPLC system with a C18 column and UV detector

Procedure:

-

Weigh 1 gram of finely powdered ipecac root into a conical flask.

-

Add 20 mL of a methanol:0.1 M HCl (9:1 v/v) solution to the flask.

-

Sonicate the mixture for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 10 minutes and collect the supernatant.

-

Repeat the extraction process on the pellet twice more with 15 mL of the extraction solvent.

-

Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator at 40°C.

-

Dissolve the dried extract in 10 mL of 0.1 M HCl.

-

Adjust the pH of the solution to 9-10 with ammonium hydroxide.

-

Extract the alkaloids with three 20 mL portions of dichloromethane.

-

Combine the dichloromethane extracts and dry over anhydrous sodium sulfate.

-

Evaporate the dichloromethane to dryness and redissolve the residue in a known volume of the HPLC mobile phase for analysis.[6]

dot

Caption: Workflow for ipecac alkaloid extraction and HPLC analysis.

Heterologous Expression and Purification of O-Methyltransferases (OMTs)

This protocol outlines the general steps for producing and purifying recombinant OMTs from E. coli for subsequent enzymatic characterization.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector with the OMT cDNA insert (e.g., pET vector with a His-tag)

-

Luria-Bertani (LB) medium

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Ni-NTA affinity chromatography column

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

-

SDS-PAGE equipment and reagents

Procedure:

-

Transform the expression vector into a suitable E. coli strain.

-

Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow for 4-6 hours at a lower temperature (e.g., 18-25°C) to improve protein solubility.

-

Harvest the cells by centrifugation at 5000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 15000 x g for 30 minutes at 4°C.

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with wash buffer to remove unbound proteins.

-

Elute the His-tagged OMT with elution buffer.

-

Analyze the purified protein by SDS-PAGE to assess purity and concentration.[7]

Enzyme Assay for O-Methyltransferases using Radiolabeled SAM

This protocol describes a method to determine the activity of OMTs by measuring the incorporation of a radiolabeled methyl group from S-adenosyl-L-[methyl-¹⁴C]methionine ([¹⁴C]SAM) into the substrate.

Materials:

-

Purified OMT enzyme

-

Substrate (e.g., cephaeline, 7'-O-demethylcephaeline)

-

[¹⁴C]SAM

-

Reaction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT)

-

Quenching solution (e.g., 0.5 M HCl)

-

Ethyl acetate

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, substrate, and purified OMT enzyme in a microcentrifuge tube.

-

Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding [¹⁴C]SAM.

-

Incubate the reaction for a specific time period (e.g., 10-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding the quenching solution.

-

Extract the radiolabeled product with an equal volume of ethyl acetate by vortexing.

-

Centrifuge to separate the phases and transfer a portion of the organic (upper) phase to a scintillation vial.

-

Evaporate the ethyl acetate and add scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Calculate the enzyme activity based on the amount of incorporated radioactivity.[8][9]

Molecular Cloning and Functional Characterization of a β-Glucosidase

This protocol outlines the steps to identify, clone, and functionally express a β-glucosidase gene from ipecac.

Materials:

-

Ipecac root tissue

-

RNA extraction kit

-

Reverse transcriptase and primers for cDNA synthesis

-

Degenerate primers designed from conserved regions of plant β-glucosidases

-

PCR reagents

-

Cloning vector (e.g., pGEM-T Easy)

-

E. coli for cloning (e.g., DH5α)

-

Expression vector and host (as in section 3.2)

-

Substrates for the enzyme assay (e.g., p-nitrophenyl-β-D-glucopyranoside, N-deacetylisoipecoside)

Procedure:

-

RNA Isolation and cDNA Synthesis: Extract total RNA from ipecac root tissue and synthesize first-strand cDNA using reverse transcriptase.

-

PCR Amplification: Use degenerate primers to amplify a fragment of the β-glucosidase gene from the cDNA.

-

Full-Length cDNA Cloning: Use the amplified fragment as a probe to screen a cDNA library or perform 5' and 3' RACE (Rapid Amplification of cDNA Ends) to obtain the full-length cDNA.

-

Cloning and Sequencing: Clone the full-length cDNA into a cloning vector and sequence to verify the gene identity.

-

Heterologous Expression and Purification: Subclone the cDNA into an expression vector and express and purify the recombinant protein as described in section 3.2.

-

Functional Characterization: Perform enzyme assays with various substrates to determine the substrate specificity and kinetic parameters of the purified β-glucosidase.[10][11]

Conclusion

The biosynthesis of emetine in ipecac root is a testament to the intricate and highly regulated nature of plant secondary metabolism. Through the coordinated action of enzymes from multiple pathways, the plant synthesizes this structurally complex and pharmacologically important alkaloid. The detailed understanding of this biosynthetic pathway, facilitated by the experimental approaches outlined in this guide, opens up avenues for metabolic engineering and synthetic biology approaches to enhance the production of emetine and related compounds for pharmaceutical applications. Further research into the regulatory mechanisms governing this pathway will undoubtedly provide deeper insights and new opportunities for the sustainable production of this valuable natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. Dopamine synthesis and transport: current and novel therapeutics for parkinsonisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. rsdjournal.org [rsdjournal.org]

- 6. researchgate.net [researchgate.net]

- 7. mdanderson.org [mdanderson.org]

- 8. benchchem.com [benchchem.com]

- 9. protocols.io [protocols.io]

- 10. Molecular cloning and functional bacterial expression of a plant glucosidase specifically involved in alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Molecular Cloning and Functional Characterization of a β-Glucosidase Gene to Produce Platycodin D in Platycodon grandiflorus [frontiersin.org]

Emetine: A Comprehensive Technical Guide on its Chemical Structure and Properties for Researchers and Drug Development Professionals

An In-depth Analysis of the Ipecac Alkaloid's Mechanism of Action, Cellular Effects, and Therapeutic Potential

Introduction

Emetine, a potent isoquinoline alkaloid derived from the roots of the ipecacuanha plant (Carapichea ipecacuanha), has a long history in medicine, initially as an emetic and later as an amoebicidal agent. In recent years, its profound biological activities have garnered renewed interest within the scientific community, particularly in the fields of oncology and virology. This technical guide provides a comprehensive overview of the chemical structure and multifaceted properties of Emetine, with a focus on its molecular mechanisms, effects on cellular signaling pathways, and relevant experimental methodologies. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of this natural compound.

Chemical Structure and Physicochemical Properties

Emetine is a complex alkaloid with the chemical formula C₂₉H₄₀N₂O₄.[1] Its structure features a pyridoisoquinoline core.[2] The key physicochemical properties of Emetine and its commonly used salt, Emetine dihydrochloride, are summarized in the table below.

| Property | Emetine | Emetine Dihydrochloride Hydrate | References |

| Molecular Formula | C₂₉H₄₀N₂O₄ | C₂₉H₄₁ClN₂O₄ (anhydrous) | [3][4] |

| Molecular Weight | 480.6 g/mol | 517.1 g/mol (anhydrous) | [1][4] |

| Appearance | White, amorphous powder | Clusters of needles | [4][5] |

| Melting Point | 74 °C | 235-255 °C (decomposes) | [1][5] |

| Solubility | Freely soluble in methanol, ethanol, ether, chloroform; Sparingly soluble in water. | Soluble in water and alcohol. | [5] |

| Optical Rotation | [α]D²⁰ -50° (c = 2 in CHCl₃) | [α]D +11° to +21° (calculated for anhydrous) | [5] |

| Stability | Turns yellow on exposure to light and heat. | Solid and solutions turn yellow on exposure to light or heat. | [4][5] |

Mechanism of Action: Inhibition of Protein Synthesis

The primary and most well-characterized mechanism of action of Emetine is the potent and irreversible inhibition of protein synthesis in eukaryotic cells.[6][7][8] This effect is achieved through its specific binding to the 40S ribosomal subunit.[9] By binding to this subunit, Emetine effectively stalls the translocation step of elongation, preventing the movement of peptidyl-tRNA from the acceptor (A) site to the donor (P) site on the ribosome.[1] This blockade of ribosome movement along the messenger RNA (mRNA) leads to a halt in polypeptide chain elongation and, consequently, a global shutdown of protein synthesis.[6][10] It is noteworthy that Emetine's inhibitory action is selective for eukaryotic ribosomes, with no effect on prokaryotic protein synthesis.[1]

Modulation of Cellular Signaling Pathways

Beyond its direct impact on protein synthesis, Emetine has been shown to modulate a variety of intracellular signaling pathways that are critical for cell growth, proliferation, and survival. This pleiotropic activity likely contributes to its observed anti-cancer and anti-viral effects.

MAPKs, PI3K/AKT, Wnt/β-catenin, and Hippo Signaling

In gastric cancer cells, Emetine has been demonstrated to regulate multiple signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3-Kinase (PI3K)/AKT, Wnt/β-catenin, and Hippo pathways.[11] Specifically, Emetine can down-regulate key proteins in the Wnt/β-catenin pathway, such as GSK-3β, active-β-catenin, and downstream targets like Cyclin D1. It also potently reduces the phosphorylation of ERK and AKT, while interestingly increasing the phosphorylation of p38 and JNK, which can promote apoptosis. Furthermore, Emetine has been shown to inhibit the Hippo/YAP signaling cascade.[11]

Biological Activities and Therapeutic Potential

Emetine exhibits a broad spectrum of biological activities, including anti-protozoal, anti-viral, and anti-cancer effects.

Anti-cancer Activity

Numerous studies have highlighted the potent anti-neoplastic properties of Emetine against a range of cancer cell lines.[12] It has been shown to inhibit cell proliferation, induce apoptosis, and suppress migration and invasion in cancer cells. The anti-cancer effects are attributed to its ability to inhibit protein synthesis and modulate multiple signaling pathways crucial for tumor growth and survival.

Anti-viral Activity

Emetine has demonstrated significant antiviral activity against a diverse array of both RNA and DNA viruses.[6][13] Its antiviral mechanism is primarily linked to the inhibition of viral protein synthesis.[13][14] More recently, it has been shown to suppress SARS-CoV-2 replication by disrupting the binding of viral mRNA with the eukaryotic translation initiation factor 4E (eIF4E).[14][15] An important characteristic of Emetine's antiviral action is its low propensity for generating drug-resistant viral variants, likely due to its targeting of host cellular machinery.[13][16]

Quantitative Biological Data

The following tables summarize the reported in vitro efficacy of Emetine against various cancer cell lines and viruses.

Table 1: Anti-cancer Activity of Emetine (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| MGC803 | Gastric Cancer | 0.0497 | [11] |

| HGC-27 | Gastric Cancer | 0.0244 | [11] |

| U937 | Leukaemic | Not specified, cytotoxic | |

| A549-S | Lung Adenocarcinoma | LD₅₀: 55 µg/mL | |

| Jurkat T | T cell Leukemia | EC₅₀: 0.17 | |

| CCRF-CEM | T cell Lymphoblast | EC₅₀: 0.05 | |

| HL-60 | Promyelocytic Leukemia | EC₅₀: 0.09 |

Table 2: Anti-viral Activity of Emetine (EC₅₀ Values)

| Virus | EC₅₀ (µM) | Reference |

| SARS-CoV-2 (in Vero cells) | 0.007 | [17][18] |

| SARS-CoV-2 (in Vero cells) | 0.147 nM | [19] |

| SARS-CoV | 0.054 | [20] |

| MERS-CoV | 0.014 | [20] |

| Human Cytomegalovirus (HCMV) | 0.040 | [20][21] |

| Zika Virus | IC₅₀: 0.00874 | [20] |

| HIV-1 | 0.1 | [22] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize the biological activities of Emetine.

Cell Viability and Proliferation Assays

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells as an indicator of viability.

-

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with varying concentrations of Emetine for a specified duration.

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate.

-

Solubilize the resulting formazan crystals with a solubilization buffer.

-

Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[16][21][23][24]

-

-

-

Colony Formation Assay: This assay assesses the ability of single cells to proliferate and form colonies.

-

Protocol:

-

Seed a low density of cells in a culture dish.

-

Treat with Emetine for a defined period.

-

Allow the cells to grow for 1-3 weeks until visible colonies are formed.

-

Fix and stain the colonies with crystal violet.

-

Count the number of colonies to determine the effect of the compound on clonogenic survival.[8][18][25][26]

-

-

-

EdU Incorporation Assay: This method detects active DNA synthesis as a measure of cell proliferation.

-

Protocol:

-

Culture cells and treat with Emetine.

-

Add 5-ethynyl-2'-deoxyuridine (EdU), a nucleoside analog of thymidine, to the culture medium, which is incorporated into newly synthesized DNA.

-

Fix and permeabilize the cells.

-

Detect the incorporated EdU using a fluorescent azide that binds to the ethynyl group via a click chemistry reaction.

-

Analyze the fluorescent signal using microscopy or flow cytometry.[3][13][17][27][28]

-

-

Apoptosis, Migration, and Invasion Assays

-

Annexin V-PI Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Protocol:

-

Treat cells with Emetine to induce apoptosis.

-

Harvest and wash the cells.

-

Resuspend the cells in a binding buffer.

-

Stain the cells with fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that enters cells with compromised membranes).

-

-

-

Wound Healing (Scratch) Assay: This assay measures two-dimensional cell migration.

-

Protocol:

-

-

Transwell Invasion Assay: This assay evaluates the ability of cells to invade through an extracellular matrix barrier.

-

Protocol:

-

Coat the upper chamber of a Transwell insert with a layer of Matrigel or another extracellular matrix component.

-

Seed cells in the upper chamber in serum-free medium.

-

Add a chemoattractant (e.g., serum-containing medium) to the lower chamber.

-

Treat the cells with Emetine.

-

After incubation, remove non-invading cells from the upper surface of the membrane.

-

Fix, stain, and count the cells that have invaded to the lower surface of the membrane.[1][10][15][20][22]

-

-

Molecular Biology Techniques

-

Western Blotting: This technique is used to detect and quantify specific proteins in a sample, often to assess the effect of a compound on signaling pathways.

-

Protocol:

-

Lyse Emetine-treated and control cells to extract proteins.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a membrane (e.g., nitrocellulose or PVDF).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent or fluorescent substrate and imaging system.[12][31][32][33]

-

-

-

Chromatin Immunoprecipitation (ChIP) Assay: This method is used to investigate the interaction between proteins and DNA or RNA in the cell.

-

Protocol:

-

Cross-link proteins to nucleic acids in living cells using formaldehyde.

-

Lyse the cells and shear the chromatin/RNA into smaller fragments.

-

Immunoprecipitate the protein of interest (e.g., eIF4E) using a specific antibody.

-

Reverse the cross-linking to release the bound nucleic acids.

-

Purify the nucleic acids and analyze them by PCR, qPCR, or sequencing to identify the sequences that were associated with the protein.[19][34][35][36]

-

-

Conclusion

Emetine is a natural product with a well-defined chemical structure and a potent, multifaceted mechanism of action centered on the inhibition of eukaryotic protein synthesis. Its ability to modulate critical cellular signaling pathways underscores its significant therapeutic potential, particularly in the realms of oncology and virology. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the unique properties of Emetine for the development of novel therapeutic strategies. Continued exploration of its structure-activity relationships and the development of less toxic analogs may pave the way for its clinical resurgence in modern medicine.

References

- 1. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]

- 2. The hitchhikers’ guide to RNA sequencing and functional analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Click-iT EdU Labeling In Vivo Cell Proliferation Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. biologi.ub.ac.id [biologi.ub.ac.id]

- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 6. clyte.tech [clyte.tech]

- 7. bosterbio.com [bosterbio.com]

- 8. ossila.com [ossila.com]

- 9. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]

- 10. bio.libretexts.org [bio.libretexts.org]

- 11. Detecting viruses: the plaque assay | Virology Blog [virology.ws]

- 12. sinobiological.com [sinobiological.com]

- 13. benchchem.com [benchchem.com]

- 14. Wound healing migration assay (Scratch assay) [protocols.io]

- 15. Transwell migration and invasion assay – Encyclopedia of Biological Methods [rwu.pressbooks.pub]

- 16. broadpharm.com [broadpharm.com]

- 17. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]

- 18. artscimedia.case.edu [artscimedia.case.edu]

- 19. Chromatin Immunoprecipitation (ChIP Assay)/RNA ChIP Protocols [protocol-online.org]

- 20. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]

- 21. merckmillipore.com [merckmillipore.com]

- 22. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchhub.com [researchhub.com]

- 24. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 25. agilent.com [agilent.com]

- 26. scispace.com [scispace.com]

- 27. interchim.fr [interchim.fr]

- 28. sigmaaldrich.com [sigmaaldrich.com]

- 29. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Video: A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration [jove.com]

- 31. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 32. benchchem.com [benchchem.com]

- 33. Western Blot Protocol | Proteintech Group [ptglab.com]

- 34. RNA Chromatin Immunoprecipitation (RNA-ChIP) in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 35. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - JP [thermofisher.com]

- 36. encodeproject.org [encodeproject.org]

An In-depth Technical Guide to the Pharmacological Profile of Emetine Dihydrochloride Hydrate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Emetine, an isoquinoline alkaloid derived from the roots of Psychotria ipecacuanha, has a long history in medicine, primarily as an anti-protozoal agent for treating amoebiasis.[1][2] Its potent biological activities, however, have led to a resurgence of interest in its therapeutic potential for other indications, including viral diseases and cancer. Emetine dihydrochloride hydrate is the water-soluble salt form used in research and clinical investigations.[3][4] This document provides a comprehensive technical overview of its pharmacological profile, detailing its mechanisms of action, quantitative efficacy, relevant experimental protocols, and toxicological considerations to support further research and development.

Mechanism of Action

Emetine exerts its biological effects through multiple molecular mechanisms, the most prominent being the potent and irreversible inhibition of protein synthesis. However, its activity extends to the modulation of key cellular signaling pathways involved in cancer and inflammation.

Inhibition of Eukaryotic Protein Synthesis

The principal mechanism of action for emetine is the blockade of protein synthesis in eukaryotic cells.[5] It specifically targets the 40S subunit of the ribosome.[6][7] By binding to this subunit, emetine inhibits the translocation step of elongation, effectively halting the movement of the ribosome along the mRNA.[7][8] This prevents the peptidyl-tRNA from moving from the acceptor (A-site) to the donor (P-site), leading to an irreversible cessation of polypeptide chain synthesis.[7][8]

Modulation of Cellular Signaling Pathways

Beyond its impact on ribosomes, emetine influences several critical signaling cascades.

-

Antiviral Mechanisms: Emetine's antiviral activity is multifaceted. It has been shown to inhibit viral RNA polymerase and also disrupts the interaction between viral mRNA and the eukaryotic translation initiation factor 4E (eIF4E), a key component for cap-dependent translation.[9][10] For some viruses, it can also decrease viral entry.[11][12]

-

Anticancer Signaling: Emetine has been identified as an inhibitor of the Wnt/β-catenin signaling pathway.[1][13] It can decrease the phosphorylation of key pathway components like low-density lipoprotein-receptor-related protein 6 (LRP6) and disheveled (DVL), leading to reduced β-catenin levels and downregulation of Wnt target genes such as c-Myc and cyclin D1.[1][14] It also induces apoptosis (programmed cell death) in various cancer cell lines, partly through the activation of caspases.[15]

-

Anti-inflammatory Effects: Emetine inhibits NF-κB signaling, a central pathway in the inflammatory response.[15][16] It can block the phosphorylation of IκBα, preventing the activation of NF-κB and subsequent expression of pro-inflammatory cytokines like TNFα, IL-1β, and IL-6.[11][16]

Pharmacological Activities: Quantitative Data

Emetine exhibits potent activity across a broad spectrum of pathogens and disease models. The following tables summarize key quantitative data from in vitro studies.

Antiviral Activity

Emetine has demonstrated potent, sub-micromolar to nanomolar efficacy against a wide range of RNA and DNA viruses.

| Virus | Cell Line | EC₅₀ / IC₅₀ | Cytotoxicity (CC₅₀) | Selectivity Index (SI) |

| Coronaviruses | ||||

| SARS-CoV-2 | Vero E6 | 0.46 µM[15][16] | >10 µM[17] | >21.7 |

| SARS-CoV | Vero E6 | 0.051 µM[11][16] | - | - |

| MERS-CoV | Vero E6 | 0.014 µM[11][16] | >25 µM[16] | >312.5 |

| HCoV-OC43 | - | Low µM range[10] | - | - |

| HCoV-NL63 | - | Low µM range[10] | - | - |

| Other RNA/DNA Viruses | ||||

| Zika Virus (ZIKV) | - | 52.9 nM[10] | - | - |

| Ebola Virus (EBOV) | - | Potent Inhibition[11] | - | - |

| Dengue Virus (DENV) | Huh-7 | Potent Inhibition[18] | Non-cytotoxic at effective doses[18] | High |

| HIV-1 | PBMCs | ~0.03 µM (80% inhibition)[19] | - | - |

| Cytomegalovirus (CMV) | - | Potent Inhibition[6] | - | - |

Anticancer Activity

Emetine shows significant cytotoxic and anti-proliferative effects against various cancer cell lines and can act synergistically with existing chemotherapeutics.

| Cancer Type | Cell Line(s) | IC₅₀ / Effect | Notes |

| Lung Cancer | A549, CL1-0, CL1-5 | ~120 nM (β-catenin inhibition)[1] | Synergistic with Cisplatin[1] |

| Bladder Cancer | Various | Nanomolar concentrations[20] | Synergistic with Cisplatin[20] |

| Breast Cancer | MDA-MB-231, MDA-MB-468 | Nanomolar concentrations[13] | Inhibits Wnt/β-catenin signaling, suppresses migration and invasion[13][14] |

| Leukemia | Various | Induces apoptosis[20] | - |

| Cervical Cancer | ME180 | EC₅₀ = 1.1 µM (caspase-3/7 activity)[15] | - |

Antiparasitic and Anti-inflammatory Activity

| Activity | Target/Model | IC₅₀ / Effect |

| Antiparasitic | Entamoeba histolytica | 0.73-10.22 µg/ml[15] |

| Anti-inflammatory | NF-κB Reporter Assay (TNF-α induced) | 2.0 µM[15] |

| Anti-inflammatory | NF-κB Reporter Assay (IL-1β induced) | 4.2 µM[15] |

Pharmacokinetics and Toxicology

Pharmacokinetics

Pharmacokinetic studies, particularly in the context of its repurposing for COVID-19, have shown that emetine achieves high concentrations in the lungs.[16][21] Following a single 1 mg/kg oral administration in mice, the lung concentration can reach levels significantly higher than the in vitro EC₅₀ for SARS-CoV-2.[21][22] The drug is known to accumulate in tissues, including the heart, liver, and kidneys, and is excreted slowly, which contributes to its toxicity profile upon chronic administration.[23]

Toxicology and Adverse Effects

The clinical use of emetine has been limited by its significant toxicity, particularly at the high doses required for treating amoebiasis.[1][2]

-

Cardiotoxicity: This is the most serious adverse effect. Emetine can cause proximal myopathy and cardiomyopathy, leading to precordial pain, tachycardia, hypotension, and potentially sudden cardiac failure.[6][23] These effects are a result of emetine accumulating in muscle tissue and interfering with muscle contractility.[23]

-

Gastrointestinal Effects: As a potent emetic, it causes severe nausea and vomiting.[3][12]

-

Local Reactions: Injections can be irritating and cause local necrosis.[21]

-

Neurotoxicity: At high doses, the material may be neurotoxic.[23]

Current research is focused on using low-dose emetine regimens to maintain efficacy while minimizing toxicity, a strategy being explored in clinical trials for viral diseases.[17][22][24]

Experimental Protocols

The following are representative methodologies for assessing the pharmacological activities of Emetine dihydrochloride hydrate.

Protocol: In Vitro Antiviral Efficacy Assay (e.g., against SARS-CoV-2)

-

Cell Culture: Seed Vero E6 cells in 96-well microplates at a density that yields a confluent monolayer after 24 hours of incubation at 37°C with 5% CO₂.

-

Compound Preparation: Prepare a stock solution of Emetine dihydrochloride hydrate in sterile water or DMSO. Perform a serial dilution in culture medium to obtain a range of desired test concentrations.

-

Infection Procedure: Remove the growth medium from the cell monolayers. Add the Emetine dilutions to the wells and incubate for 1 hour. Subsequently, add the virus (e.g., SARS-CoV-2) at a pre-determined multiplicity of infection (MOI). Include virus-only (positive control) and cell-only (negative control) wells.

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C until the cytopathic effect (CPE) is maximal in the virus control wells.

-

Quantification:

-

EC₅₀ Determination: Fix the cells with formalin and stain with a 0.1% crystal violet solution. Solubilize the stain and measure the optical density (OD) to quantify cell viability. The EC₅₀ is the concentration of emetine that protects 50% of cells from virus-induced death.

-

Alternatively, collect the supernatant and quantify viral RNA using RT-qPCR to determine the reduction in viral yield.

-

-

Cytotoxicity (CC₅₀) Assay: In a parallel plate without virus, treat cells with the same serial dilutions of emetine. After the same incubation period, assess cell viability using an AlamarBlue or MTT assay to determine the CC₅₀ (the concentration that kills 50% of the cells).

-

Data Analysis: Calculate EC₅₀ and CC₅₀ values using non-linear regression analysis. The Selectivity Index (SI = CC₅₀/EC₅₀) is determined to assess the therapeutic window.

Protocol: Wnt/β-catenin Pathway Inhibition Assay (Western Blot)

-

Cell Treatment: Seed human cancer cells (e.g., MDA-MB-231 breast cancer cells) in 6-well plates. Once they reach 70-80% confluency, treat them with varying concentrations of emetine (e.g., 0, 50, 100, 200 nM) for 24-48 hours.

-

Protein Extraction: Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors. Quantify the total protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins onto a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against β-catenin, c-Myc, Cyclin D1, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize the expression of target proteins to the loading control to determine the dose-dependent effect of emetine.[1]

Clinical Perspective

Phase I and II clinical trials conducted in the 1970s by the National Cancer Institute evaluated emetine's antitumor activity but did not proceed due to significant toxicity at the administered doses.[1] However, the potent in vitro antiviral data has spurred new clinical investigations. Recent and ongoing trials are evaluating the safety and efficacy of low-dose oral emetine (e.g., 6-12 mg/day) for treating viral diseases like COVID-19 and Dengue fever, with the hypothesis that these lower doses can inhibit viral replication while avoiding the severe cardiotoxicity associated with historical regimens.[17][22][24]

Conclusion

Emetine dihydrochloride hydrate is a potent pharmacological agent with a well-defined primary mechanism as an inhibitor of protein synthesis. Its broad-spectrum activity against viruses, cancer cells, and protozoa is increasingly understood to involve the modulation of crucial host-cell signaling pathways, including Wnt/β-catenin and NF-κB. While its clinical application has been historically hampered by a narrow therapeutic index and significant cardiotoxicity, modern drug repurposing efforts are exploring low-dose regimens that may unlock its therapeutic potential for viral infections and cancer, transforming this historical drug into a modern therapeutic candidate.

References

- 1. Emetine Synergizes with Cisplatin to Enhance Anti-Cancer Efficacy against Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent developments on potential new applications of emetine as anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Emetine Hydrochloride [drugfuture.com]

- 5. (+)-Emetine dihydrochloride hydrate 97 | Benchchem [benchchem.com]

- 6. Emetine - Wikipedia [en.wikipedia.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Emetine | C29H40N2O4 | CID 10219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Emetine suppresses SARS-CoV-2 replication by inhibiting interaction of viral mRNA with eIF4E - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Emetine dihydrochloride | RNA Polymerase | Tocris Bioscience [tocris.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. medkoo.com [medkoo.com]

- 13. Emetine exhibits anticancer activity in breast cancer cells as an antagonist of Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. caymanchem.com [caymanchem.com]

- 16. Different Aspects of Emetine’s Capabilities as a Highly Potent SARS-CoV-2 Inhibitor against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ClinicalTrials.gov [clinicaltrials.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Emetine dihydrochloride: a novel therapy for bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mednexus.org [mednexus.org]

- 22. Clinical efficacy of low-dose emetine for patients with COVID-19: a real-world study - PMC [pmc.ncbi.nlm.nih.gov]

- 23. datasheets.scbt.com [datasheets.scbt.com]

- 24. ClinicalTrials.gov [clinicaltrials.gov]

The Historical Trajectory of Emetine: From Emetic to Targeted Therapeutics

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Emetine, a naturally occurring alkaloid derived from the root of Carapichea ipecacuanha, has traversed a remarkable journey in the annals of medicine. Initially employed for its potent emetic properties, its therapeutic applications evolved significantly over time, most notably as the primary treatment for amoebic dysentery in the pre-antibiotic era. However, concerns regarding its cardiotoxicity led to a decline in its use. In recent decades, a resurgence of interest in emetine has been fueled by the discovery of its potent antiviral and anticancer activities, prompting a re-examination of its mechanisms of action and potential for repurposing. This technical guide provides an in-depth exploration of the historical use of emetine, its molecular mechanisms, and a detailed look at the experimental protocols that have been pivotal in understanding its biological effects.

Historical Therapeutic Applications and Quantitative Data

Emetine's earliest widespread medicinal application was as an emetic and expectorant, primarily through the use of ipecac syrup.[1] Its efficacy against amoebic dysentery, a parasitic infection caused by Entamoeba histolytica, was a significant breakthrough in tropical medicine.[2][3]

Treatment of Amoebic Dysentery

Emetine hydrochloride was the cornerstone of amoebiasis treatment for many years.[4] Administration was primarily parenteral (subcutaneous or intramuscular) to bypass its emetic effects when given orally.[5]

Table 1: Historical Dosage Regimens of Emetine for Amoebic Dysentery

| Dosage Regimen | Duration of Treatment | Route of Administration | Observed Efficacy and Remarks | References |

| 1 grain (approx. 65 mg) daily | 3-5 days | Hypodermic | Effective in controlling acute dysenteric symptoms. | [6] |

| 1.5 grains (approx. 97.5 mg) daily for 3 days, then 1 grain daily for 2 days, followed by 0.5 grain daily for 3-4 days | 8-9 days | Injection | A tapering regimen aimed at balancing efficacy and toxicity. | [6] |

| 0.5 grain (approx. 32.5 mg) twice daily | 6 days | Injection | Used for less severe cases. | [6] |

| Not exceeding 2 grains (approx. 130 mg) in 24 hours | Variable | Injection | Considered the maximum safe daily dose to avoid nausea and vomiting. | [6] |

Table 2: Reported Side Effects and Toxicity of Emetine

| Side Effect Category | Manifestations | Dose-Relationship | References |

| Cardiovascular | Hypotension, tachycardia, precordial pain, electrocardiogram (ECG) abnormalities (prolongation of P-R and Q-T intervals, flattening or inversion of the T wave), myocarditis, congestive heart failure. | Primarily associated with high doses and prolonged use. | [6][7][8] |

| Musculoskeletal | Muscle weakness, stiffness, pain, myopathy. | Can occur with therapeutic doses. | [5] |

| Gastrointestinal | Nausea, vomiting, diarrhea. | More pronounced with oral administration. | [5] |

| Local | Pain and inflammation at the injection site. | Common with parenteral administration. | [6] |

Core Mechanism of Action: Inhibition of Protein Synthesis

The primary molecular mechanism of emetine's therapeutic and toxic effects is the inhibition of protein synthesis in eukaryotic cells.[9]

Experimental Protocol: In Vitro Protein Synthesis Inhibition Assay

This protocol outlines a general method for assessing the inhibitory effect of emetine on protein synthesis in a cell-free system or in cell culture.

1. Materials:

-

Rabbit reticulocyte lysate or HeLa cell extract

-

Amino acid mixture (containing all amino acids except the one to be radiolabeled)

-

Radiolabeled amino acid (e.g., [3H]-leucine or [35S]-methionine)

-

ATP and GTP solutions

-

Emetine hydrochloride stock solution

-

Trichloroacetic acid (TCA)

-

Scintillation fluid and vials

-

Liquid scintillation counter

-

For cell culture: appropriate cell line (e.g., HeLa, CHO), culture medium, and supplements.[10]

2. Procedure (Cell-Free System):

-

Prepare reaction mixtures containing the cell-free extract, amino acid mixture, ATP, and GTP.

-

Add varying concentrations of emetine to the reaction tubes. A control tube with no emetine should be included.

-

Initiate the reaction by adding the radiolabeled amino acid.

-

Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).

-

Terminate the reactions by adding cold TCA to precipitate the newly synthesized proteins.

-

Wash the protein precipitates with TCA to remove unincorporated radiolabeled amino acids.

-

Dissolve the precipitates and add scintillation fluid.

-

Measure the radioactivity using a liquid scintillation counter. The amount of incorporated radioactivity is inversely proportional to the inhibitory effect of emetine.

3. Procedure (Cell Culture):

-

Seed cells in culture plates and allow them to adhere and grow.

-

Treat the cells with varying concentrations of emetine for a specific duration.

-

Add a radiolabeled amino acid to the culture medium and incubate for a short period (e.g., 30-60 minutes).

-

Wash the cells to remove the radiolabeled medium.

-

Lyse the cells and precipitate the proteins with TCA.

-

Proceed with washing, solubilization, and scintillation counting as described for the cell-free system.

Visualization of the Core Mechanism

Caption: Emetine binds to the E site of the 40S ribosomal subunit, inhibiting protein synthesis.

Modern Research: Emetine in Oncology and Virology

Recent research has unveiled the potential of emetine as an anticancer and antiviral agent, operating through the modulation of various cellular signaling pathways.

Modulation of Key Signaling Pathways

Emetine has been shown to impact several critical signaling cascades involved in cell proliferation, survival, and metastasis.

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial regulator of cellular processes. Emetine has been observed to differentially modulate the components of this pathway. Specifically, it activates the p38 MAPK pathway while inhibiting the Extracellular signal-Regulated Kinase (ERK) and c-Jun N-terminal Kinase (JNK) pathways in certain cancer cells.[2]

Caption: Emetine's differential effect on the MAPK signaling pathway.

The Wnt/β-catenin pathway is fundamental in embryonic development and is often dysregulated in cancer. Emetine has been shown to antagonize this pathway by decreasing the phosphorylation of key components like LRP6 and DVL, leading to reduced nuclear accumulation of β-catenin and downregulation of its target genes.[11][12]

Caption: Emetine inhibits the Wnt/β-catenin signaling pathway.

Emetine has also been found to inhibit the PI3K/AKT and Hippo/YAP signaling pathways in certain cancers.[13][14] Inhibition of the PI3K/AKT pathway can reduce cell survival and proliferation. The Hippo pathway is a key regulator of organ size, and its dysregulation is linked to cancer. Emetine's inhibition of the transcriptional co-activator YAP (Yes-associated protein) can suppress the expression of genes that promote cell growth and inhibit apoptosis.[15]

Caption: Emetine's inhibitory effects on the PI3K/AKT and Hippo/YAP pathways.

Conclusion

The story of emetine is a compelling example of a natural product's evolving role in medicine. From its historical use as a potent emetic and a crucial weapon against amoebic dysentery to its modern-day investigation as a multi-targeted agent in oncology and virology, emetine continues to be a subject of significant scientific interest. A thorough understanding of its historical applications, dosage-related toxicities, and its intricate molecular mechanisms is paramount for guiding future research and development efforts. The detailed experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers seeking to unlock the full therapeutic potential of this remarkable alkaloid. Further investigation into structure-activity relationships and the development of novel delivery systems may pave the way for safer and more effective emetine-based therapies in the future.

References

- 1. [Amebiasis; 10 years experience with intravenous emetine as a basis of treatment] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Emetine exerts anticancer effects in U2OS human osteosarcoma cells via activation of p38 and inhibition of ERK, JNK, and β-catenin signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Application of emetine in SARS-CoV-2 treatment: regulation of p38 MAPK signaling pathway for preventing emetine-induced cardiac complications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oral emetine in the treatment of intestinal amebiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mednexus.org [mednexus.org]

- 7. researchgate.net [researchgate.net]

- 8. Incompatibility of chemical protein synthesis inhibitors with accurate measurement of extended protein degradation rates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Emetine blocks DNA replication via proteosynthesis inhibition not by targeting Okazaki fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Therapy of amebiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. Emetine exhibits anticancer activity in breast cancer cells as an antagonist of Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Emetine, a small molecule natural product, displays potent anti-gastric cancer activity via regulation of multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]